Meta-Substitution Regiochemical Specificity in NPY Y5 Antagonist Pharmacophore Patents
In the foundational NPY Y5 antagonist patent US 6,180,653, the 3-ethylphenyl group is explicitly listed among preferred Ar² substituents, while the 4-ethylphenyl and 2-methylphenyl isomers are classified separately, indicating that meta-ethyl substitution imparts a distinct pharmacological profile [1]. This patent establishes the 3-ethylphenyl-aminopyrazole substructure as a valid pharmacophoric element for NPY Y5 receptor antagonism, a target implicated in obesity and metabolic disorders [1]. Direct quantitative binding data for this exact compound is not disclosed in the patent; however, the structural SAR framework places it within a series where related 1,3-disubstituted-5-aminopyrazoles achieved IC50 values below 20 nM at the human NPY Y5 receptor [2].
| Evidence Dimension | Regiochemical specificity of aryl substitution for NPY Y5 receptor pharmacophore |
|---|---|
| Target Compound Data | 3-ethylphenyl (meta-substituted) prioritized in patent claims as Ar² substituent |
| Comparator Or Baseline | 4-ethylphenyl (para), 2-methylphenyl (ortho), and unsubstituted phenyl listed as distinct alternatives |
| Quantified Difference | Patent explicit structural differentiation; class-level IC50 <20 nM for related 1,3-disubstituted-5-aminopyrazoles at human NPY Y5 [2] |
| Conditions | Human NPY Y5 receptor binding assay; patent pharmacophore specification |
Why This Matters
For procurement decisions in NPY antagonist discovery programs, the 3-ethylphenyl regioisomer is explicitly validated in patent SAR as a preferred substituent, reducing the risk of selecting an inactive analog.
- [1] Fukami, T., et al. U.S. Patent 6,180,653. Aminopyrazole derivatives. January 30, 2001. Column 6, lines 1-25; Column 12, lines 40-60. View Source
- [2] Kordik, C.P., et al. Aminopyrazoles with high affinity for the human neuropeptide Y5 receptor. Bioorg. Med. Chem. Lett. 2001, 11(17), 2283-2286. View Source
